Boc-Phg-OH

Catalog No.
S762083
CAS No.
2900-27-8
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Phg-OH

CAS Number

2900-27-8

Product Name

Boc-Phg-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

HOBFSNNENNQQIU-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Synonyms

Boc-Phg-OH;2900-27-8;(S)-2-((tert-Butoxycarbonyl)amino)-2-phenylaceticacid;Boc-L-alpha-phenylglycine;Boc-L-Phg-OH;Boc-L-a-phenylglycine;N-Boc-L-2-phenylglycine;(S)-BOC-L-PHENYLGLYCINE;N-Boc-L-phenylglycine;N-(tert-Butoxycarbonyl)-L-2-phenylglycine;Boc-phenylglycine;(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylaceticacid;(2S)-2-([(TERT-BUTOXY)CARBONYL]AMINO)-2-PHENYLACETICACID;MFCD00065588;Boc-L-phenylglycine;PubChem12091;BOC-L-PHG;AC1Q1MTE;AC1Q1MTF;15488_ALDRICH;SCHEMBL264362;15488_FLUKA;CTK8C5196;HOBFSNNENNQQIU-JTQLQIEISA-N;MolPort-001-793-120

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O

Application in Peptide Synthesis

Scientific Field: Biochemistry and Molecular Biology

Methods of Application: In SPPS, Boc-Phg-OH is used as a protected amino acid. The Boc group protects the amino group during the coupling reaction, preventing unwanted side reactions. The general procedure involves the deprotection of the Boc group from the amino acid on the resin, followed by the coupling of the next Boc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

Results and Outcomes: The use of Boc-Phg-OH in peptide synthesis allows for the production of complex peptides with high purity. The Boc protection strategy is known for its mild cleavage conditions, usually using trifluoroacetic acid (TFA), which helps maintain the integrity of sensitive amino acids and peptide chains during synthesis.

Application in Peptidomimetics Creation

Scientific Field: Medicinal Chemistry

Summary of Application: Boc-Phg-OH is utilized in the creation of peptidomimetics, which are molecules that mimic the structure and function of peptides but with enhanced stability and bioavailability .

Methods of Application: The synthesis of peptidomimetics often involves the incorporation of Boc-Phg-OH into the peptide chain. The Boc group serves as a temporary protector that can be selectively removed in the presence of other protecting groups, allowing for sequential construction of the peptidomimetic structure.

Results and Outcomes: Peptidomimetics containing Boc-Phg-OH have shown improved resistance to enzymatic degradation compared to their natural peptide counterparts. This leads to longer half-lives in biological systems and potentially more effective therapeutic agents.

Application in Enantiopure Heterocycles Synthesis

Scientific Field: Organic Chemistry

Summary of Application: Boc-Phg-OH plays a role in the synthesis of enantiopure heterocycles, which are cyclic compounds with a chiral, mirror-image molecular structure .

Methods of Application: The synthesis process typically involves the use of Boc-Phg-OH as a chiral precursor. The Boc group ensures that the amino acid maintains its chirality during the reaction steps, which is crucial for the synthesis of enantiopure compounds.

Results and Outcomes: The resulting enantiopure heterocycles have applications in pharmaceuticals, where the chirality of a drug can significantly affect its efficacy and safety profile.

Application in Amino Acid Derivatives Production

Scientific Field: Bioorganic Chemistry

Summary of Application: Boc-Phg-OH is used in the production of various amino acid derivatives, which are important intermediates in organic synthesis and drug development .

Methods of Application: The Boc group in Boc-Phg-OH allows for selective functionalization of the amino acid. This can involve reactions such as alkylation, acylation, or other modifications to the amino acid side chain or backbone.

Results and Outcomes: The derivatives produced using Boc-Phg-OH can exhibit different physical and chemical properties compared to the parent amino acid, making them valuable for a wide range of applications in chemistry and biology.

Application in Protein Engineering

Scientific Field: Biotechnology

Summary of Application: Boc-Phg-OH is used in protein engineering to introduce modifications into proteins, enhancing their stability, activity, or specificity .

Methods of Application: Incorporating Boc-Phg-OH into a protein sequence is done through solid-phase synthesis or recombinant DNA techniques. The Boc group protects the amino acid during synthesis and can be removed under mild conditions to reveal the active amino group.

Results and Outcomes: Modified proteins containing Boc-Phg-OH can have improved properties, such as increased thermal stability or altered binding affinity, which are beneficial for industrial and therapeutic applications.

Application in Peptide Conjugates Formation

Scientific Field: Bioconjugate Chemistry

Summary of Application: Boc-Phg-OH is instrumental in forming peptide conjugates, which are compounds where peptides are linked to other molecules, such as drugs, probes, or polymers .

Methods of Application: The synthesis of peptide conjugates with Boc-Phg-OH involves the coupling of the protected amino acid to the target molecule. The Boc group ensures selectivity and efficiency in the coupling process.

Results and Outcomes: Peptide conjugates synthesized with Boc-Phg-OH have diverse applications, including targeted drug delivery, diagnostic imaging, and the creation of novel biomaterials.

Application in Hydrogel Formation

Scientific Field: Biomedical Engineering

Summary of Application: Boc-Phg-OH can be used in the formation of hydrogels, which are three-dimensional networks capable of holding large amounts of water or biological fluids .

Methods of Application: The hydrogel formation typically involves the use of Boc-Phg-OH as a building block that can self-assemble in aqueous solutions, often triggered by changes in pH, temperature, or ionic strength.

Application in Synthesis of Amino Acid Fluorides

Scientific Field: Organic Synthesis

Summary of Application: Boc-Phg-OH is also relevant in the synthesis of amino acid fluorides, which are used as intermediates in various chemical syntheses .

Methods of Application: The process involves the conversion of Boc-Phg-OH into its fluoride derivative, which can then be used in peptide coupling reactions to introduce fluorine atoms into the peptide chain.

Results and Outcomes: Amino acid fluorides synthesized from Boc-Phg-OH are valuable tools in medicinal chemistry, as the introduction of fluorine can enhance the biological activity and metabolic stability of pharmaceutical compounds .

Application in Supramolecular Peptide Assemblies

Scientific Field: Nanotechnology and Material Science

Summary of Application: Boc-Phg-OH is used in the formation of supramolecular peptide assemblies, which are structures formed by the self-assembly of peptides into ordered aggregates .

Methods of Application: The process involves the use of Boc-Phg-OH as a component in the peptide sequence that undergoes self-assembly. This can be driven by non-covalent interactions such as hydrogen bonding, hydrophobic effects, and π-π stacking.

Results and Outcomes: These peptide assemblies have unique physical properties and can be used in the development of nanomaterials, sensors, and drug delivery systems. The simplicity of synthesis and the efficient assembly procedures make them attractive for various applications .

Application in Biomedical Imaging

Scientific Field: Biomedical Engineering and Diagnostic Imaging

Summary of Application: Boc-Phg-OH contributes to the development of contrast agents used in biomedical imaging techniques .

Methods of Application: In this application, Boc-Phg-OH is incorporated into peptide sequences that bind to specific biological targets. These peptides can be labeled with imaging agents, such as radioisotopes or fluorescent dyes.

Results and Outcomes: The use of Boc-Phg-OH in such peptides can enhance the specificity and sensitivity of imaging, allowing for better visualization of biological processes and aiding in the diagnosis of diseases .

Application in Bioprinting

Scientific Field: 3D Printing and Tissue Engineering

Summary of Application: Boc-Phg-OH is involved in the synthesis of materials used in bioprinting, particularly in the creation of scaffolds for tissue engineering .

Methods of Application: The amino acid is used in the design of peptides that form self-supporting hydrogels, which can be printed into 3D structures. These hydrogels provide a supportive environment for cell growth and tissue formation.

Results and Outcomes: The hydrogels formed with Boc-Phg-OH can support cell adhesion, survival, and proliferation, making them suitable for constructing tissues and organs for regenerative medicine .

Boc-Phg-OH, also known as N-Boc-L-phenylglycine, is a synthetically derived amino acid building block []. It is commonly used in peptide synthesis due to the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino terminus (N-terminus) and a free carboxylic acid group (COOH) on the carboxy terminus (C-terminus) []. The Boc group protects the N-terminus from unwanted reactions during peptide chain assembly, while the free carboxylic acid allows for coupling with other amino acids to form peptides [].


Molecular Structure Analysis

Boc-Phg-OH has a linear molecular structure consisting of several key functional groups:

  • Boc protecting group (C(CH3)3OCO-): This bulky group sits at the N-terminus, preventing unwanted reactions with other amino acid side chains during peptide synthesis [].
  • Central carbon atom: This alpha (α) carbon atom connects the Boc group, the amino group (NH2), the carboxy group (COOH), and a side chain.
  • Amino group (NH2): Located next to the alpha carbon, this group is initially protected by the Boc group but becomes available for peptide bond formation after deprotection [].
  • Phenyl side chain (C6H5-): This aromatic group distinguishes phenylglycine (Phg) from glycine (the simplest amino acid with only a hydrogen atom as the side chain).
  • Carboxylic acid group (COOH): Located at the C-terminus, this group allows Boc-Phg-OH to couple with other amino acids to form peptide bonds [].

The presence of the aromatic phenyl ring adds hydrophobicity to the molecule compared to glycine, influencing its interactions with other molecules and its incorporation into peptides [].


Chemical Reactions Analysis

Synthesis

Boc-Phg-OH can be synthesized through various methods, including the reaction of glycine with benzyl chloroformate, followed by Boc protection and deprotection of the benzyl ester.

Deprotection

The Boc group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free amino group for peptide bond formation [].

Peptide bond formation

The deprotected Boc-Phg-OH can react with another amino acid (with a free C-terminus) in a condensation reaction to form a peptide bond. This process is repeated to create peptide chains of varying lengths [].

Boc-Phg-OH + H2N-CHR-COOH -> Boc-Phg-CHR-CO-NH2 + H2O (where R represents the side chain of another amino acid)

Physical and Chemical Properties

  • Molecular formula: C13H17NO4 []
  • Molecular weight: 251.28 g/mol []
  • CAS number: 2900-27-8 []
  • Appearance: White crystalline powder []
  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) []
  • Stability: Stable under dry conditions at room temperature []

XLogP3

2.2

Wikipedia

N-Boc-L-alpha-phenylglycine

Dates

Modify: 2023-08-15

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